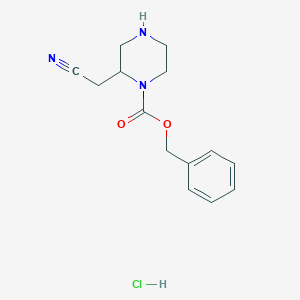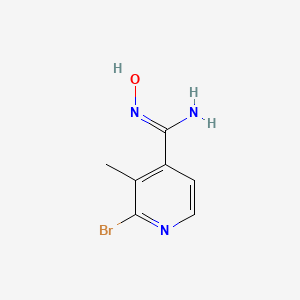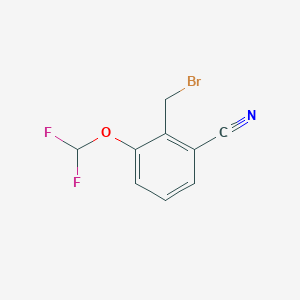
1-Cbz-2-(cyanomethyl)piperazine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H18ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a cyanomethyl group, and a benzyl ester, which contribute to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride typically involves the reaction of piperazine with benzyl chloroformate and cyanomethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions often include a temperature range of 20-25°C and a reaction time of 1-2 hours .
Industrial Production Methods
In industrial settings, the production of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, with additional purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides[][3].
Major Products Formed
Oxidation: Formation of benzyl 2-(cyanomethyl)piperazine-1-carboxylate oxides.
Reduction: Formation of benzyl 2-(aminomethyl)piperazine-1-carboxylate.
Substitution: Formation of various substituted benzyl 2-(cyanomethyl)piperazine-1-carboxylates[][3].
Aplicaciones Científicas De Investigación
Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
- Benzyl 2-(aminomethyl)piperazine-1-carboxylate
- Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate
- Benzyl 2-(methyl)piperazine-1-carboxylate
Uniqueness
Benzyl 2-(cyanomethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the cyanomethyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C14H18ClN3O2 |
|---|---|
Peso molecular |
295.76 g/mol |
Nombre IUPAC |
benzyl 2-(cyanomethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H17N3O2.ClH/c15-7-6-13-10-16-8-9-17(13)14(18)19-11-12-4-2-1-3-5-12;/h1-5,13,16H,6,8-11H2;1H |
Clave InChI |
ZGVOKAJRQLORSV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(CN1)CC#N)C(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 6'-bromo-4'-oxospiro[azetidine-3,2'-chroman]-1-carboxylate](/img/structure/B12957929.png)





![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)





